3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione
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Overview
Description
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is a chemical compound with the molecular formula C16H8BrNO2 It is known for its unique structure, which includes a bromine atom attached to a dibenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione typically involves the bromination of 1H-dibenzo[de,h]quinoline-2,7-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different functional groups .
Scientific Research Applications
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-dibenzo[de,h]quinoline-2,7-dione: The parent compound without the bromine atom.
3-chloro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a chlorine atom instead of bromine.
3-fluoro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a fluorine atom instead of bromine.
Uniqueness
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
31715-46-5 |
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Molecular Formula |
C16H8BrNO2 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
14-bromo-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C16H8BrNO2/c17-13-10-6-3-7-11-12(10)14(18-16(13)20)8-4-1-2-5-9(8)15(11)19/h1-7H,(H,18,20) |
InChI Key |
FULFOKOOHYNUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C(=O)N3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
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